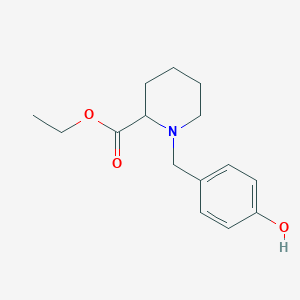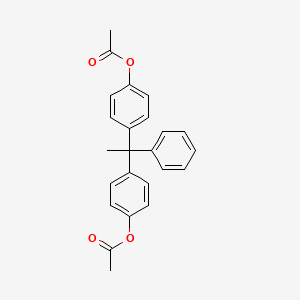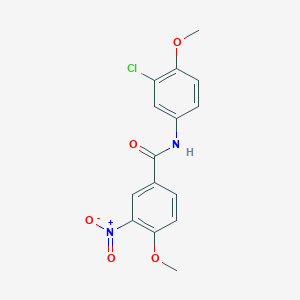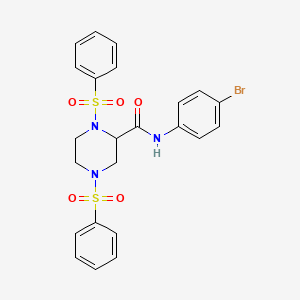
N-(4-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as BPIP and is known for its potential therapeutic applications.
作用機序
The exact mechanism of action of BPIP is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. BPIP has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
BPIP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and signaling pathways, which can lead to a reduction in inflammation and cancer cell growth. BPIP has also been shown to have antioxidant properties, which can help protect cells from damage.
実験室実験の利点と制限
One advantage of using BPIP in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, BPIP has been shown to have a range of potential therapeutic applications, which makes it a promising compound for further study. However, one limitation of using BPIP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for the study of BPIP. One area of research is to further investigate its potential use as a therapeutic agent in cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the development of new synthesis methods for BPIP could help to improve its availability for research purposes.
合成法
The synthesis of BPIP involves the reaction of 4-bromobenzoyl chloride with 1,4-bis(phenylsulfonyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
BPIP has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, neurological disorders, and inflammation. It has been shown to have anti-inflammatory properties and has been investigated for its potential to treat diseases such as multiple sclerosis and rheumatoid arthritis. BPIP has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. Additionally, BPIP has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-18-11-13-19(14-12-18)25-23(28)22-17-26(33(29,30)20-7-3-1-4-8-20)15-16-27(22)34(31,32)21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJEAWYTCQSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053176.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5053184.png)

![3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5053201.png)

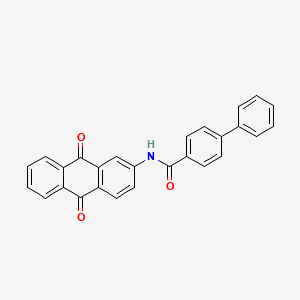

![2,2'-(1,5-naphthalenediyl)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5053240.png)
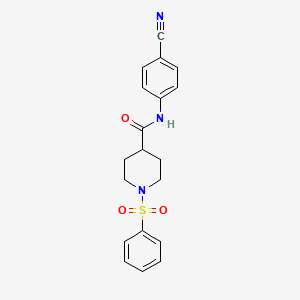
![methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5053256.png)
![5,7,9-trimethyl-1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5053276.png)
